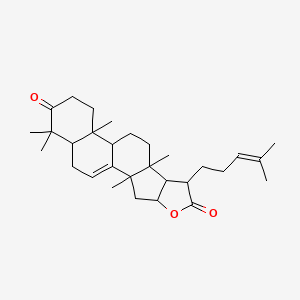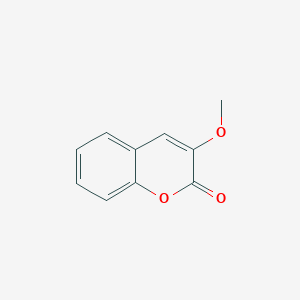
Dibutoline sulfate
Übersicht
Beschreibung
Dibutoline sulfate, chemically known as dibutylcarbamate of dimethylethyl-2-hydroxyethyl ammonium sulfate, is an anticholinergic compound. It is chemically related to carbachol but possesses different physical properties and pharmacologic effects. This compound is known for its ability to produce paresis of smooth muscles innervated by the parasympathetic nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibutoline sulfate is prepared by treating dibutoline iodide with silver sulfate. The reaction involves the following steps:
Formation of Dibutoline Iodide: Dibutoline iodide is synthesized by reacting dibutylamine with ethyl chloroformate, followed by treatment with hydroiodic acid.
Conversion to this compound: Dibutoline iodide is then treated with silver sulfate to yield this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually furnished as a colorless aqueous solution and is extremely hygroscopic .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dibutolinesulfat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Dibutolinesulfat kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Dibutylcarbamategruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
Dibutolinesulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Anticholinergika verwendet.
Biologie: Dibutolinesulfat wird in biologischen Studien verwendet, um die Auswirkungen von Anticholinergika auf die glatte Muskulatur zu verstehen.
Medizin: Es wurde auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen untersucht, die mit Krämpfen der glatten Muskulatur einhergehen.
5. Wirkmechanismus
Dibutolinesulfat entfaltet seine Wirkung, indem es physiologisch mit Acetylcholin, einem Neurotransmitter, konkurriert und sich als parasympatholytisches Medikament verhält. Es erzeugt eine Parese der glatten Muskulatur, die vom parasympathischen Nervensystem innerviert wird, und simuliert die Wirkung einer Lähmung des Nervus oculomotorius. Diese Wirkung ist hauptsächlich auf seine antagonistischen Wirkungen auf die Augenmuskeln zurückzuführen .
Ähnliche Verbindungen:
Carbachol: Chemisch verwandt, hat aber unterschiedliche physikalische Eigenschaften und pharmakologische Wirkungen.
Atropin: Ähnlicher Wirkmechanismus, unterscheidet sich aber in der chemischen Struktur und den spezifischen Anwendungen.
Einzigartigkeit: Dibutolinesulfat ist einzigartig in seiner Fähigkeit, eine Parese der glatten Muskulatur und seine spezifischen antagonistischen Wirkungen auf die Augenmuskeln zu erzeugen. Im Gegensatz zu Carbachol, das miotisch ist, ist Dibutolinesulfat mydriatisch .
Wirkmechanismus
Dibutoline sulfate exerts its effects by competing physiologically with acetylcholine, a neurotransmitter, and behaving as a parasympatholytic drug. It produces paresis of smooth muscles innervated by the parasympathetic nervous system, simulating the effect of paralysis of the oculomotor nerve. This action is primarily due to its antagonistic effects on the intraocular muscles .
Vergleich Mit ähnlichen Verbindungen
Carbachol: Chemically related but has different physical properties and pharmacologic effects.
Atropine: Similar mode of action but differs in chemical structure and specific applications.
Uniqueness: Dibutoline sulfate is unique in its ability to produce paresis of smooth muscles and its specific antagonistic effects on the intraocular muscles. Unlike carbachol, which is miotic, this compound is mydriatic .
Eigenschaften
IUPAC Name |
2-(dibutylcarbamoyloxy)ethyl-ethyl-dimethylazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H33N2O2.H2O4S/c2*1-6-9-11-16(12-10-7-2)15(18)19-14-13-17(4,5)8-3;1-5(2,3)4/h2*6-14H2,1-5H3;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPPIMNBOSCROA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H66N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21962-82-3 (Parent) | |
| Record name | Dibutoline sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00924737 | |
| Record name | Bis{2-[(dibutylcarbamoyl)oxy]-N-ethyl-N,N-dimethylethan-1-aminium} sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-49-0, 124129-35-7 | |
| Record name | Dibutoline sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis{2-[(dibutylcarbamoyl)oxy]-N-ethyl-N,N-dimethylethan-1-aminium} sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBUTOLINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W7R63X54A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea](/img/structure/B1213131.png)
![6-oxo-6-[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethoxy]hexanoic acid](/img/structure/B1213132.png)

![N-(3-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B1213135.png)

![5-(2,4-Dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1213140.png)
![6-methyl-6-pyridin-4-yl-12H-benzimidazolo[1,2-c]quinazoline](/img/structure/B1213141.png)


![Cyclo[threonyl-(4-hydroxyprolyl)-(3,4-dihydroxyhomotyrosyl)-(3-hydroxyglutaminyl)-(3-hydroxy-4-methylprolyl)-Ngamma-(4,5-dihydroxyornithine)]-Nalpha-(10,12-dimethyltetradecanoylamide)](/img/structure/B1213145.png)
![(2s)-2-[[(1s)-1-[[(1s)-1-[[(1r)-1-Benzyl-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-4-guanidino-butyl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1213146.png)



